4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis(pyrrolidin-1-ylmethyl)cyclohexa-2,5-dien-1-one;phosphoric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyronaridine Tetraphosphate can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthesis typically involves the use of reagents such as imidazole and phosgene under anhydrous conditions . The reaction conditions must be carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of Pyronaridine Tetraphosphate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyronaridine Tetraphosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of Pyronaridine Tetraphosphate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Pyronaridine Tetraphosphate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Pyronaridine Tetraphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity, particularly its antimalarial and antitumor properties.
Medicine: Pyronaridine Tetraphosphate is used in the treatment of malaria and is being investigated for its potential in cancer therapy.
Industry: The compound is used in the pharmaceutical industry for the production of antimalarial drugs
Mechanism of Action
The mechanism of action of Pyronaridine Tetraphosphate involves its interaction with specific molecular targets and pathways. The compound exerts its antimalarial effects by inhibiting the growth and replication of the malaria parasite. It enhances the antitumor activity of doxorubicin by interfering with the cellular processes of multidrug-resistant cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyronaridine Tetraphosphate include other antimalarial agents such as chloroquine, quinine, and artemisinin. These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities .
Uniqueness
Pyronaridine Tetraphosphate is unique due to its dual activity as both an antimalarial and an enhancer of antitumor activity. This dual functionality sets it apart from other antimalarial agents, making it a valuable compound for both malaria treatment and cancer research .
Properties
IUPAC Name |
4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis(pyrrolidin-1-ylmethyl)cyclohexa-2,5-dien-1-one;phosphoric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN5O2.4H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;4*1-5(2,3)4/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3;4*(H3,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZOLDKAQEQDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44ClN5O18P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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